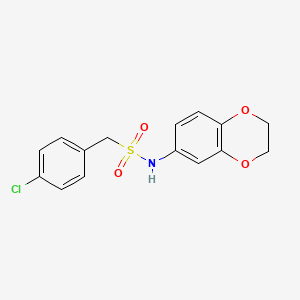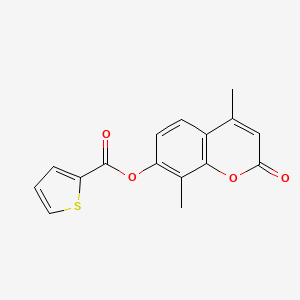![molecular formula C13H17ClN2O2 B4187955 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B4187955.png)
1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride, commonly known as DMACI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMACI is a derivative of indole, a heterocyclic compound that is widely used in the pharmaceutical industry due to its diverse biological activities.
Mécanisme D'action
DMACI acts as a partial agonist of the 5-HT2A receptor, which means that it can activate the receptor but with less efficacy than a full agonist. DMACI has been shown to induce a conformational change in the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C (PLC) pathway. The activation of the PLC pathway leads to the release of intracellular calcium ions, which can modulate neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
DMACI has been shown to have various biochemical and physiological effects in vitro and in vivo. DMACI can modulate the activity of neuronal networks in the brain, leading to changes in behavior and cognition. DMACI has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMACI has several advantages for lab experiments, such as its high affinity for the 5-HT2A receptor, its partial agonist activity, and its ability to induce a conformational change in the receptor. However, DMACI also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of DMACI. One direction is to investigate the role of DMACI in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Another direction is to study the potential therapeutic applications of DMACI in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of DMACI.
Applications De Recherche Scientifique
DMACI has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and cancer research. DMACI has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. DMACI can be used as a tool compound to study the function of 5-HT2A receptors in the brain and their role in various neuropsychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-11-6-4-3-5-10(11)9-12(15)13(16)17;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYXMLBDPJXSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
![N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide](/img/structure/B4187891.png)
![2-[(3-{[(4-bromophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4187906.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4187910.png)
![8-methyl-3-(4-methylbenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4187911.png)

![N-benzyl-1-[(4-chlorophenyl)sulfonyl]-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4187927.png)
amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4187932.png)
![N-[5-methoxy-2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4187936.png)
![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)
![N-(4-isopropylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4187962.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-2-naphthylacetamide](/img/structure/B4187966.png)
